N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with a unique structure that includes chlorophenyl, methoxyphenyl, and phenyl groups
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl isocyanate with a suitable imidazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to cell signaling and molecular interactions, providing insights into biological processes and potential therapeutic targets
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE include:
N-(4-chlorophenyl)maleimide: Shares the chlorophenyl group but differs in the core structure.
N-(4-methoxyphenyl)maleimide: Contains the methoxyphenyl group but lacks the complex imidazolidinone structure.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Similar in having a chlorophenyl group but differs significantly in the rest of the structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-21-13-7-17(8-14-21)16-28-22(15-23(30)27-19-11-9-18(26)10-12-19)24(31)29(25(28)33)20-5-3-2-4-6-20/h2-14,22H,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARHKWSDUGUYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.